1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione involves the attachment of a pyrimidine base to a ribosyl moiety. This can be achieved through various synthetic routes, including glycosylation reactions where the ribosyl moiety is activated and then coupled with the pyrimidine base under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale glycosylation reactions, where the reaction conditions are optimized for high yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can inhibit viral replication by substituting itself for thymidine in viral DNA, thereby inhibiting thymidylate phosphorylase and viral DNA polymerases from properly functioning .
Comparison with Similar Compounds
Similar Compounds
Uridine: Another pyrimidine nucleoside with similar structure and properties.
Cytidine: A pyrimidine nucleoside that also plays a role in various biological processes.
Thymidine: A pyrimidine nucleoside involved in DNA synthesis.
Uniqueness
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione is unique due to its specific structure and the presence of hydroxyl groups that allow for various chemical modifications. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C10H14N2O6 |
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Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-6(14)11-10(17)12(4)9-8(16)7(15)5(3-13)18-9/h2,5,7-9,13,15-16H,3H2,1H3,(H,11,14,17)/t5-,7?,8+,9-/m1/s1 |
InChI Key |
SGKGZYGMLGVQHP-BJAJWGDDSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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